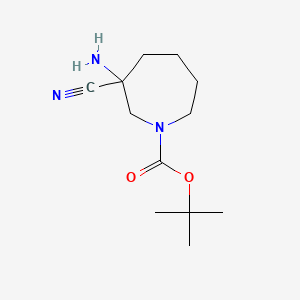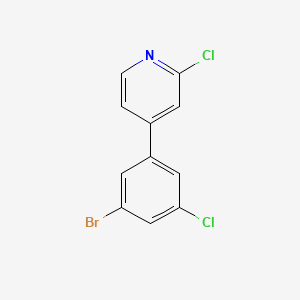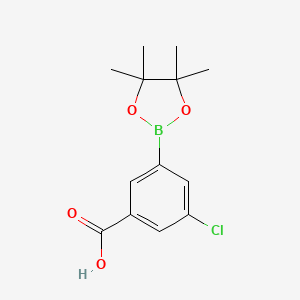![molecular formula C20H36N2O4Si B14020412 tert-butyl (3S)-3-[tert-butyl(dimethyl)silyl]oxy-6-oxazol-4-yl-azepane-1-carboxylate](/img/structure/B14020412.png)
tert-butyl (3S)-3-[tert-butyl(dimethyl)silyl]oxy-6-oxazol-4-yl-azepane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3S)-3-[tert-butyl(dimethyl)silyl]oxy-6-oxazol-4-yl-azepane-1-carboxylate is a complex organic compound that features a combination of tert-butyl, dimethylsilyl, oxazole, and azepane moieties
Vorbereitungsmethoden
The synthesis of tert-butyl (3S)-3-[tert-butyl(dimethyl)silyl]oxy-6-oxazol-4-yl-azepane-1-carboxylate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of the oxazole and azepane rings. Common synthetic routes may include:
Protection of Hydroxyl Groups: Using tert-butyl(dimethyl)silyl chloride to protect hydroxyl groups.
Formation of Oxazole Ring: Cyclization reactions involving appropriate precursors.
Azepane Ring Formation: Utilizing ring-closing metathesis or other cyclization techniques.
Final Coupling: Combining the protected intermediates under suitable conditions to form the final compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Analyse Chemischer Reaktionen
tert-Butyl (3S)-3-[tert-butyl(dimethyl)silyl]oxy-6-oxazol-4-yl-azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Deprotection: Removal of the tert-butyl(dimethyl)silyl group using mild acids or bases.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to ensure selective reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (3S)-3-[tert-butyl(dimethyl)silyl]oxy-6-oxazol-4-yl-azepane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl (3S)-3-[tert-butyl(dimethyl)silyl]oxy-6-oxazol-4-yl-azepane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of the target molecules. Pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-butyl (3S)-3-[tert-butyl(dimethyl)silyl]oxy-6-oxazol-4-yl-azepane-1-carboxylate include:
tert-Butyl (3S)-3-[tert-butyl(dimethyl)silyl]oxy-6-oxazol-4-yl-piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of an azepane ring.
tert-Butyl (3S)-3-[tert-butyl(dimethyl)silyl]oxy-6-oxazol-4-yl-morpholine-1-carboxylate: Contains a morpholine ring, offering different reactivity and applications.
tert-Butyl (3S)-3-[tert-butyl(dimethyl)silyl]oxy-6-oxazol-4-yl-pyrrolidine-1-carboxylate: Features a pyrrolidine ring, providing unique properties compared to the azepane analog.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H36N2O4Si |
|---|---|
Molekulargewicht |
396.6 g/mol |
IUPAC-Name |
tert-butyl (3S)-3-[tert-butyl(dimethyl)silyl]oxy-6-(1,3-oxazol-4-yl)azepane-1-carboxylate |
InChI |
InChI=1S/C20H36N2O4Si/c1-19(2,3)25-18(23)22-11-15(17-13-24-14-21-17)9-10-16(12-22)26-27(7,8)20(4,5)6/h13-16H,9-12H2,1-8H3/t15?,16-/m0/s1 |
InChI-Schlüssel |
TVGAYIBCGJYCKB-LYKKTTPLSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@H](CCC(C1)C2=COC=N2)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CCC(C1)O[Si](C)(C)C(C)(C)C)C2=COC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 2-[5,5-dimethyl-3-oxo-2-(2-oxo-2-phenylethyl)cyclohex-1-en-1-yl]hydrazine-1-carboxylate](/img/structure/B14020360.png)
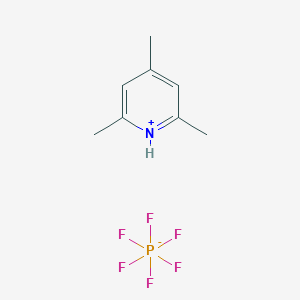
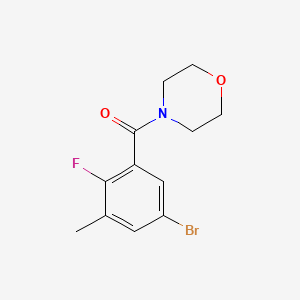

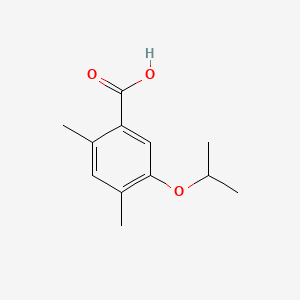
![2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B14020382.png)
